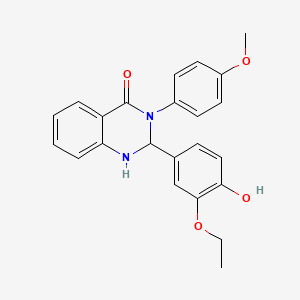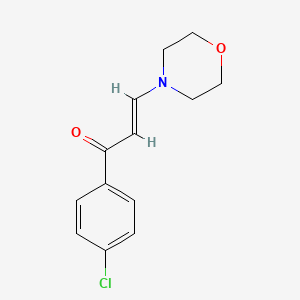![molecular formula C19H12BrN3OS B15033333 (6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033333.png)
(6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazolo[3,2-a]pyrimidine core, which is fused with a phenyl group and a bromobenzylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-bromobenzaldehyde with 2-aminothiophenol to form a Schiff base intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired thiazolo[3,2-a]pyrimidine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The bromine atom in the benzylidene moiety can be substituted with nucleophiles like amines or thiols under suitable conditions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require a base such as triethylamine and are conducted in polar solvents like dimethylformamide.
Major Products
Oxidation: Oxo derivatives of the thiazolo[3,2-a]pyrimidine core.
Reduction: Amino derivatives with the imine group reduced to an amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: Due to its potential biological activities, the compound is being investigated for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s chemical reactivity and stability make it suitable for use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which (6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects. Further studies are needed to elucidate the precise molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(6Z)-6-(4-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: Similar structure with a bromine atom at the 4-position of the benzylidene moiety.
(6Z)-6-(3-chlorobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: Chlorine atom instead of bromine in the benzylidene moiety.
(6Z)-6-(3-bromobenzylidene)-5-imino-3-(4-methylphenyl)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: Methyl group in the phenyl ring.
Uniqueness
The uniqueness of (6Z)-6-(3-bromobenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position of the benzylidene moiety and the phenyl group in the thiazolo[3,2-a]pyrimidine core contribute to its unique properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H12BrN3OS |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
(6Z)-6-[(3-bromophenyl)methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H12BrN3OS/c20-14-8-4-5-12(9-14)10-15-17(21)23-16(13-6-2-1-3-7-13)11-25-19(23)22-18(15)24/h1-11,21H/b15-10-,21-17? |
Clave InChI |
ZMMISJHLYWQVHF-SRRKIXIOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC(=CC=C4)Br)/C(=N)N23 |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC(=CC=C4)Br)C(=N)N23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033256.png)
![[4-(dimethylamino)phenyl][5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15033268.png)
![1-(1,3-benzothiazol-2-yl)-4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15033274.png)

![ethyl 2-{(3E)-3-[hydroxy(phenyl)methylidene]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033284.png)

![3-bromo-4-ethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15033293.png)

![(6Z)-5-imino-3-phenyl-6-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15033310.png)
![ethyl 2-[3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033319.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033323.png)
![methyl 2-{(3E)-2-(3-bromophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15033329.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15033334.png)
![{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033341.png)
